N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-bromonitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium thiolate, dimethylformamide as solvent, elevated temperature.
Oxidation: Potassium permanganate, water as solvent, reflux conditions.
Major Products Formed
Reduction: N-(4-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide.
Substitution: N-(4-thiophenyl)-4-methyl-3-nitrobenzenesulfonamide.
Oxidation: N-(4-bromophenyl)-4-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
N-(4-bromophenyl)-4-methyl-3-aminobenzenesulfonamide:
Uniqueness
N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, while the nitro group provides opportunities for reduction and oxidation reactions. These features make it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVMLNAXRUBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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